3-Chloro-1h-indole-5-methanamine
Description
3-Chloro-1H-indole-5-methanamine (CAS 113188-83-3) is an indole derivative with the molecular formula C₉H₉ClN₂ and a molecular weight of 180.63 g/mol . The compound features a chlorine substituent at position 5 and an aminomethyl (-CH₂NH₂) group at position 3 of the indole ring. It exists as white crystals or powder and serves as a critical intermediate in pharmaceutical synthesis, particularly for anticancer, antipsychotic, and antidepressant agents .
Properties
Molecular Formula |
C9H9ClN2 |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
(3-chloro-1H-indol-5-yl)methanamine |
InChI |
InChI=1S/C9H9ClN2/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-3,5,12H,4,11H2 |
InChI Key |
LFLCYSBORSDWEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN)C(=CN2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations:
- Functional Groups: Replacing the aminomethyl group with a propane-amine chain (e.g., 3-(5-Chloro-1H-indol-3-yl)propan-1-amine ) increases molecular weight and lipophilicity, which may influence blood-brain barrier penetration.
- Thermal Stability : Imidazole-containing derivatives (e.g., compounds in ) exhibit higher melting points (>200°C) compared to simpler amines, suggesting enhanced crystallinity and stability.
Pharmacological and Chemical Implications
- Amino Group Positioning: The 3-aminomethyl group in the target compound may enhance hydrogen-bonding capabilities compared to 2-substituted analogs (e.g., (5-Chloro-1H-indol-2-yl)methanamine ), influencing solubility and bioactivity.
- Imidazole vs. Simple Amines : Imidazole-containing derivatives ( and ) exhibit complex heterocyclic systems, which may improve affinity for enzymes like kinases but complicate synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
